molecular formula C21H17ClN2O2S B14115918 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14115918
M. Wt: 396.9 g/mol
InChI Key: IXLGGAPRTNLWSR-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of thienopyrimidinones. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiproliferative properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2,5-dimethylbenzylamine to form an intermediate Schiff base, which is then cyclized with thiourea and a suitable oxidizing agent to yield the thienopyrimidinone core . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiproliferative studies, it may interfere with cell cycle progression or induce apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its combination of a chlorophenyl group and a dimethylbenzyl moiety enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C21H17ClN2O2S

Molecular Weight

396.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-[(2,5-dimethylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17ClN2O2S/c1-13-3-4-14(2)15(11-13)12-23-18-9-10-27-19(18)20(25)24(21(23)26)17-7-5-16(22)6-8-17/h3-11H,12H2,1-2H3

InChI Key

IXLGGAPRTNLWSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)Cl)SC=C3

Origin of Product

United States

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